(5S,6R)-2,2-Dimethyl-6-(methylamino)-1,3-dioxepan-5-ol
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Overview
Description
(5S,6R)-2,2-Dimethyl-6-(methylamino)-1,3-dioxepan-5-ol is a chiral compound with a unique structure that includes a dioxepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6R)-2,2-Dimethyl-6-(methylamino)-1,3-dioxepan-5-ol typically involves the formation of the dioxepane ring followed by the introduction of the methylamino group. One common method involves the cyclization of a suitable diol precursor with a protecting group strategy to ensure the correct stereochemistry. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(5S,6R)-2,2-Dimethyl-6-(methylamino)-1,3-dioxepan-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(5S,6R)-2,2-Dimethyl-6-(methylamino)-1,3-dioxepan-5-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (5S,6R)-2,2-Dimethyl-6-(methylamino)-1,3-dioxepan-5-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(1S,5S,6R)-6-acetylamino-(5′-methoxyindolo[2,3-b])bicyclo[3.2.1]oct-2-ene: This compound shares a similar chiral center and functional groups.
N-methylacetamide: Another compound with a methylamino group, though with a different overall structure.
Uniqueness
(5S,6R)-2,2-Dimethyl-6-(methylamino)-1,3-dioxepan-5-ol is unique due to its dioxepane ring structure and specific stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(5S,6R)-2,2-dimethyl-6-(methylamino)-1,3-dioxepan-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-8(2)11-4-6(9-3)7(10)5-12-8/h6-7,9-10H,4-5H2,1-3H3/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKQYYADNYUORB-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(C(CO1)O)NC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@H]([C@@H](CO1)O)NC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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